molecular formula C12H16O2 B1583213 1-(4-Hydroxyphenyl)hexan-1-one CAS No. 2589-72-2

1-(4-Hydroxyphenyl)hexan-1-one

Cat. No. B1583213
CAS RN: 2589-72-2
M. Wt: 192.25 g/mol
InChI Key: YDGNMJZDWLQUTE-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)hexan-1-one is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.25 .


Molecular Structure Analysis

The molecular structure of 1-(4-Hydroxyphenyl)hexan-1-one consists of a hexanone group attached to a 4-hydroxyphenyl group . The compound has a SMILES string representation of CCCCC(=O)c1ccc(O)cc1 .

Scientific Research Applications

Tumor Inhibition Research

One of the notable applications of derivatives similar to 1-(4-Hydroxyphenyl)hexan-1-one is in tumor inhibition research. Studies have explored compounds like 3,4-bis-(3′-hydroxyphenyl)hexane, which exhibited specific, dose-related growth inhibition of estrogen-responsive human breast tumor cell lines. This compound also showed marked inhibition of tumor growth in mammary adenocarcinoma models (Kranzfelder et al., 2004).

Optical Properties and Physicochemical Investigations

Compounds with structures related to 1-(4-Hydroxyphenyl)hexan-1-one have been studied for their optical properties. For instance, the synthesis and optical properties of (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one (DPHP) were investigated, revealing insights into its solvatochromic properties, extinction coefficient, and fluorescence quantum yield (Khan et al., 2016).

Molecular Curvature and Intermolecular Interactions

Research into molecules structurally related to 1-(4-Hydroxyphenyl)hexan-1-one has provided insights into molecular curvature and specific intermolecular interactions. Studies on compounds like 1-(4-cyanobiphenyl-4'-yl)-6-(4-alkylanilinebenzylidene-4'-oxy)hexanes have contributed to understanding nematic phases in liquid crystals (Walker et al., 2019).

Antibacterial Activity Research

Certain derivatives have been evaluated for their antibacterial activity. For instance, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one was investigated for its antibacterial potential against Staphylococcus aureus, highlighting the significant role of certain functional groups in antimicrobial action (Deghady et al., 2021).

Development of Liquid-Crystalline Materials

Research has also delved into the development of liquid-crystalline materials using derivatives of 1-(4-Hydroxyphenyl)hexan-1-one. The properties of such materials, including mesophases and electron-transfer processes, have been explored to potentially enhance their applicability in various fields (Pieterse et al., 2001).

Flotation and Adsorption Mechanisms

In mineral processing research, derivatives of 1-(4-Hydroxyphenyl)hexan-1-one, such as 1-(2-hydroxyphenyl)hex-2-en-1-one oxime, have been used to study flotation performance and adsorption mechanisms on minerals like malachite. This research contributes to understanding the chemisorption processes involved in mineral recovery (Li et al., 2020).

Safety And Hazards

While specific safety and hazard information for 1-(4-Hydroxyphenyl)hexan-1-one is not available, it’s important to handle all chemicals with appropriate safety measures. This includes using personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

1-(4-hydroxyphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9,13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGNMJZDWLQUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948797
Record name 1-(4-Hydroxyphenyl)hexan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxyphenyl)hexan-1-one

CAS RN

2589-72-2
Record name 1-(4-Hydroxyphenyl)-1-hexanone
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Record name 2589-72-2
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Record name 1-(4-Hydroxyphenyl)hexan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Hydroxyhexanophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ZF Shi, C Lei, BW Yu, HY Wang… - Chemistry & …, 2016 - Wiley Online Library
Two new pyrrolidine alkaloids, ficushispimines A (1) and B (2), a new ω‐(dimethylamino)caprophenone alkaloid, ficushispimine C (3), and a new indolizidine alkaloid, ficushispidine (4), …
Number of citations: 31 onlinelibrary.wiley.com
S Sultan, MS Bhat, MA Rizvi… - The Journal of Organic …, 2019 - ACS Publications
A single-step synthesis of 4-hydroxy-functionalized bi-aryl and aryl/alkyl ketones via oxidative coupling of terminal alkynes with benzoquinones is reported. Furthermore, with …
Number of citations: 29 pubs.acs.org
RG Kalshetti, RD Mandle, SP Kamble, A Sudalai - 2020 - nopr.niscpr.res.in
P 2 O 5 has been found to be a highly efficient and environmental friendly catalyst for the liquid-phase acylation of activated aromatic substrates giving aromatic ketones (45-93%) in a …
Number of citations: 1 nopr.niscpr.res.in

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